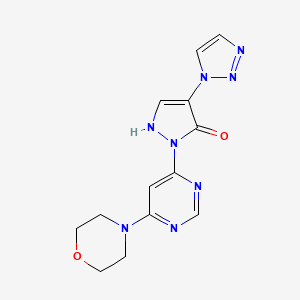

![molecular formula C17H15N5O B612100 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile CAS No. 1527473-33-1](/img/structure/B612100.png)

3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile

Übersicht

Beschreibung

“3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” is a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . It is also known as PF-06447475 . It has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .

Synthesis Analysis

The synthesis of “3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” involves a series of chemical reactions . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis

The molecular structure of “3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” is complex and detailed. It has been studied using crystallography . The PDB codes for MST3 with bound 14 (PF-06447475) is 4U8Z .Chemical Reactions Analysis

The chemical reactions involving “3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” are complex and involve multiple steps . The exact details of these reactions are not available in the search results.Wissenschaftliche Forschungsanwendungen

LRRK2 Kinase Inhibition

PF-06447475 is a potent and selective inhibitor of the LRRK2 kinase . This kinase has been implicated in oxidative stress and neurodegeneration in Parkinson’s disease (PD) .

Protection Against Oxidative Stress

The compound has shown to protect Drosophila melanogaster against paraquat-induced locomotor impairment, life span reduction, and oxidative stress . It maintained dopaminergic neuronal integrity and reduced lipid peroxidation in flies exposed to paraquat .

Prolonging Lifespan

In studies with Drosophila melanogaster, PF-06447475 has been observed to prolong lifespan . This could have implications for diseases associated with aging.

Increasing Locomotor Activity

PF-06447475 increased locomotor activity in Drosophila melanogaster flies chronically exposed to paraquat . This suggests potential applications in conditions characterized by impaired motor function.

Neuroprotection

PF-06447475 has demonstrated a neuroprotective effect in human nerve-like differentiated cells exposed to oxidative stress stimuli . This suggests potential therapeutic applications in neurodegenerative disorders like PD.

Potential Therapeutic Target for Parkinson’s Disease

Given its effects on LRRK2 kinase activity and neuroprotection, PF-06447475 is being studied as a potential therapeutic target for Parkinson’s disease .

Brain Penetration

PF-06447475 is a brain penetrant , which means it can cross the blood-brain barrier. This is a crucial property for drugs intended to treat brain disorders.

Pharmacological Screenings

The compound has been used in pharmacological screenings, particularly in the context of Parkinson’s disease research .

Wirkmechanismus

Target of Action

PF-06447475 primarily targets the leucine-rich repeat kinase 2 (LRRK2) enzyme. LRRK2 is a large protein involved in various cellular processes, including neuronal function and survival. In Parkinson’s disease (PD), LRRK2 mutations are associated with increased kinase activity, leading to oxidative stress and neurodegeneration .

Mode of Action

PF-06447475 inhibits LRRK2 kinase activity. By binding to the active site of LRRK2, it prevents the phosphorylation of downstream substrates. This inhibition modulates cellular signaling pathways, ultimately impacting neuronal health and survival .

Biochemical Pathways

The affected pathways include those related to oxidative stress, mitochondrial function, and inflammation. LRRK2 inhibition by PF-06447475 reduces oxidative damage and preserves neuronal integrity. Additionally, it may influence immune responses and microglial activation .

Pharmacokinetics

- PF-06447475 is brain penetrant, allowing it to reach the central nervous system. It selectively targets LRRK2, minimizing off-target effects. The compound undergoes hepatic metabolism. Elimination occurs primarily through the liver and kidneys. High brain penetration enhances its therapeutic potential .

Result of Action

PF-06447475’s action leads to:

Action Environment

Environmental factors, such as redox balance, influence PF-06447475’s efficacy. Chronic exposure to oxidative stress (e.g., paraquat) exacerbates neurodegeneration, while LRRK2 inhibition mitigates these effects .

Eigenschaften

IUPAC Name |

3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTWDJBVZQBRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1527473-33-1 | |

| Record name | 1527473-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

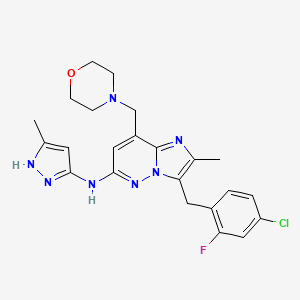

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)

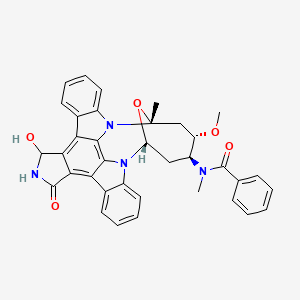

![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)

![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)

![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)